ADU-S100

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of ADU-S100 involves coupling reactions between modified adenine nucleotides and phosphate groups. The specific synthetic routes and reaction conditions are proprietary and not publicly available. Industrial production methods likely involve similar coupling reactions under controlled conditions to ensure high purity and yield.

Analyse Chemischer Reaktionen

ADU-S100 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

ADU-S100 has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of novel compounds and the study of reaction mechanisms.

Biology: Employed in the study of cellular signaling pathways and immune responses.

Medicine: Investigated for its potential therapeutic applications in cancer immunotherapy.

Industry: Utilized in the development of new materials and technologies

Wirkmechanismus

ADU-S100 exerts its effects by activating the stimulator of interferon genes (STING) pathway. This activation leads to the production of cytokines and chemokines, which stimulate a robust and durable antigen-specific T-cell mediated immune response against cancer cells. The molecular targets involved include the STING protein and downstream signaling molecules .

Vergleich Mit ähnlichen Verbindungen

ADU-S100 is unique in its ability to activate all known human and mouse STINGs effectively. Similar compounds include other cyclic dinucleotide agonists like cyclic GMP-AMP (cGAMP) and cyclic di-AMP (c-di-AMP). this compound stands out due to its potent immunostimulatory properties and broad applicability in scientific research .

Biologische Aktivität

ADU-S100, also known as MIW815, is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the stimulator of interferon genes (STING) pathway. This compound has garnered significant attention in cancer immunotherapy due to its ability to activate immune responses against tumors. Below, we delve into the biological activity of this compound, supported by various studies and clinical trial data.

This compound functions by mimicking the natural STING ligand cGAMP, activating the STING pathway which leads to the production of type I interferons and other pro-inflammatory cytokines. This activation enhances the immune response, particularly promoting the proliferation and activation of CD8+ T cells, which are crucial for antitumor immunity.

- Phosphorylation of TBK1 and IRF3 : In murine bone marrow macrophages, this compound induces phosphorylation of TBK1 and IRF3, key signaling molecules in the STING pathway, leading to enhanced immune responses .

Preclinical Studies

Numerous preclinical studies have demonstrated the efficacy of this compound in various tumor models:

- Tumor Regression : In mouse models of esophageal adenocarcinoma, this compound administration resulted in significant tumor regression and a robust CD8+ T-cell mediated immune response .

- Combination Therapy : Combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) has shown synergistic effects, leading to enhanced tumor clearance and durable responses .

Summary of Preclinical Findings

Clinical Trials

This compound has been evaluated in multiple clinical trials assessing its safety and efficacy:

- Phase 1 Trials : Initial trials (NCT02675439) involved 47 patients with advanced solid tumors. The results indicated limited clinical efficacy with only one confirmed partial response. However, this compound was well-tolerated with minimal dose-limiting toxicities .

- Combination Therapy Trials : A subsequent trial (NCT03172936) combined this compound with spartalizumab (anti-PD-1 antibody) involving 66 patients. This study reported no dose-limiting toxicities and several partial responses among participants .

Clinical Trial Outcomes

| Trial ID | Patient Population | Treatment | Key Findings |

|---|---|---|---|

| NCT02675439 | 47 patients with advanced solid tumors | This compound Monotherapy | Limited efficacy; 1 partial response |

| NCT03172936 | 66 patients with advanced cancers | This compound + Spartalizumab | No DLTs; multiple partial responses observed |

Liposomal Formulations

Research has explored liposomal formulations of this compound to enhance its delivery and efficacy:

- Potentiation of STING Activation : A study indicated that cationic liposomal formulations significantly enhance STING activation compared to free this compound. Optimal conditions were identified using varying levels of DOTAP and PEGylation .

Liposomal Delivery Findings

| Formulation Type | DOTAP Concentration | STING Activation Potency |

|---|---|---|

| Non-PEGylated | 23 mol% | Less potent than PEGylated forms |

| PEGylated (5 mol%) | 34 mol% | Most potent response observed |

Eigenschaften

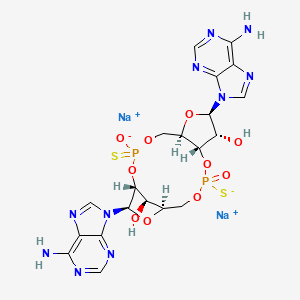

IUPAC Name |

disodium;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3-oxido-12-oxo-3-sulfanylidene-12-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWOOOCBNOMMTL-QYUKNOIISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N10Na2O10P2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638750-95-4 | |

| Record name | ADU-S100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638750954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADU-S100 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMW9ZVF53N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ADU-S100 interact with STING and what are the downstream consequences?

A1: this compound directly binds to the STING protein, inducing a conformational change that initiates downstream signaling. This activation leads to the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Activated IRF3 translocates to the nucleus and initiates the transcription of type I interferons, such as interferon-beta (IFN-β) [, , , ]. These interferons, in turn, activate the immune system, promoting the maturation of dendritic cells, enhancing T cell priming, and ultimately leading to an antitumor immune response [, , , , ].

Q2: Does this compound activate STING in both immune and tumor cells?

A2: Research suggests that while this compound can activate STING in both immune and tumor cells in vitro, its primary mechanism of action in vivo relies on activating STING in host immune cells rather than tumor cells []. Studies have shown that tumor cell intrinsic STING signaling appears to have minimal contribution to the overall anti-tumor response elicited by this compound [].

Q3: Is there information available about the molecular formula, weight, and spectroscopic data of this compound?

A3: The provided research abstracts do not disclose the specific molecular formula, weight, or spectroscopic data for this compound. Detailed structural information is likely proprietary to the developing company and may be published in future research articles or patents.

Q4: What is known about the stability of this compound and strategies to enhance its delivery?

A4: While this compound is a potent STING agonist, its clinical translation has been hindered by inherent limitations such as poor drug-like properties, including instability in the presence of certain enzymes like snake venom phosphodiesterase (SVPD) []. Several strategies are being explored to overcome these limitations and enhance its delivery:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.